molecular formula C9H11Br2NO B8197977 3,5-Dibromo-4-isopropoxyaniline

3,5-Dibromo-4-isopropoxyaniline

Cat. No.: B8197977
M. Wt: 309.00 g/mol
InChI Key: URPFYIJTWOMGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-isopropoxyaniline is an organic compound characterized by the presence of bromine atoms and an isopropoxy group attached to an aniline derivative. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by the bromination of 4-isopropoxyaniline using bromine in the presence of a suitable catalyst.

  • Isopropoxylation: Another method involves the isopropoxylation of 3,5-dibromoaniline using isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production typically involves large-scale bromination and isopropoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the bromine atoms to hydrogen, forming different aniline derivatives.

  • Substitution: Substitution reactions can replace the bromine atoms with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides like lithium aluminium hydride (LiAlH₄).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: this compound oxo derivatives.

  • Reduction: Hydrogenated aniline derivatives.

  • Substitution: Alkylated or arylated aniline derivatives.

Scientific Research Applications

3,5-Dibromo-4-isopropoxyaniline is used in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and as a potential bioactive molecule.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dibromo-4-isopropoxyaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological system or industrial process .

Comparison with Similar Compounds

  • 3,5-Dibromoaniline

  • 3,5-Dibromo-4-methylaniline

  • 3,5-Dibromo-4-ethoxyaniline

Uniqueness: 3,5-Dibromo-4-isopropoxyaniline is unique due to its specific isopropoxy group, which influences its reactivity and applications compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,5-dibromo-4-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2NO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPFYIJTWOMGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.